molecular formula C13H20BNO3S B14016907 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B14016907
M. Wt: 281.2 g/mol
InChI Key: JDSQEEKTPXIYAT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound would likely follow similar synthetic routes but with optimizations for large-scale reactions. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The aryl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane depends on its application:

    In Organic Synthesis: Acts as a boron source in cross-coupling reactions, where the boron atom forms a transient complex with the catalyst, facilitating the formation of carbon-carbon bonds.

    In Biological Systems: The exact mechanism would depend on the specific biological target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in organic synthesis.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the S-methylsulfonimidoyl group.

    Boronic Esters: A broad class of compounds with similar reactivity.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the S-methylsulfonimidoyl group, which can impart different reactivity and properties compared to other boron-containing compounds.

Properties

Molecular Formula

C13H20BNO3S

Molecular Weight

281.2 g/mol

IUPAC Name

imino-methyl-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-11(9-10)19(5,15)16/h6-9,15H,1-5H3

InChI Key

JDSQEEKTPXIYAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C

Origin of Product

United States

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